molecular formula C19H17I4NO5 B12321546 N-Acetyl-L-thyroxine Ethyl Ester

N-Acetyl-L-thyroxine Ethyl Ester

Cat. No.: B12321546
M. Wt: 847.0 g/mol
InChI Key: HXNJCVUANVPHHP-UHFFFAOYSA-N
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Description

N-Acetyl-L-thyroxine Ethyl Ester is a derivative of L-thyroxine, a hormone produced by the thyroid gland. This compound is synthesized by acetylating L-thyroxine and esterifying it with ethanol. It is used in various biochemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-thyroxine Ethyl Ester involves two main steps: acetylation and esterification. The acetylation of L-thyroxine is typically carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted at room temperature for several hours. The resulting N-Acetyl-L-thyroxine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux until the esterification is complete .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-thyroxine Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-Acetyl-L-thyroxine Ethyl Ester exerts its effects by mimicking the action of L-thyroxine. It binds to thyroid hormone receptors in cells, leading to the activation of various signaling pathways. This results in the regulation of gene expression and metabolic processes. The acetyl and ethyl ester groups enhance its solubility and stability, making it more effective in certain applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17I4NO5

Molecular Weight

847.0 g/mol

IUPAC Name

ethyl 2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25)

InChI Key

HXNJCVUANVPHHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C

Origin of Product

United States

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